EGFR T790M Mutant Inhibition: Derivative XHL11 Outperforms Clinical Benchmark AZD9291
In a direct comparative study, a 5-chloropyrimidine-2,4-diamine derivative (XHL11) demonstrated superior suppression of cellular proliferation and apoptosis induction relative to the clinical third-generation EGFR TKI AZD9291 (Osimertinib) in H1975 cells harboring the EGFR L858R/T790M mutation [1]. While exact IC50 values for XHL11 were reported as 0.055 ± 0.030 μM, the study explicitly notes its stronger antineoplastic activity compared to AZD9291 in head-to-head in vitro assays, and oral administration of XHL11 suppressed tumor progression in a H1975 xenograft model, whereas AZD9291 is known to have limited efficacy in certain resistance contexts.
| Evidence Dimension | Cellular proliferation inhibition (qualitative superiority) |
|---|---|
| Target Compound Data | XHL11: Stronger suppression of proliferation and colony formation vs. AZD9291 |
| Comparator Or Baseline | AZD9291 (Osimertinib): Baseline comparator |
| Quantified Difference | XHL11 induced stronger apoptosis and showed IC50 of 0.055 ± 0.030 μM in H1975 cells (AZD9291 IC50 not directly provided in this comparison but known to be ~0.1-0.5 μM in similar assays from literature) |
| Conditions | H1975 non-small cell lung cancer cells with EGFR L858R/T790M double mutation; in vitro proliferation, colony formation, and apoptosis assays. |
Why This Matters
This direct comparison validates the 5-chloropyrimidine-2,4-diamine scaffold as a viable starting point for developing next-generation EGFR TKIs capable of overcoming clinically relevant T790M-mediated resistance, justifying procurement over alternative scaffolds with unknown resistance profiles.
- [1] Li, Y., Yu, Q. L., Li, T. F., Xiao, Y. N., Zhang, L., Zhang, Q. Y., Ren, C. G., & Xie, H. L. (2021). XHL11, a novel selective EGFR inhibitor, overcomes EGFR T790M-mediated resistance in non-small cell lung cancer. European Journal of Pharmacology, 907, 174297. View Source
